molecular formula C21H19NO5 B11153550 (2R)-{[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]amino}(phenyl)ethanoic acid

(2R)-{[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]amino}(phenyl)ethanoic acid

Cat. No.: B11153550
M. Wt: 365.4 g/mol
InChI Key: DCBNOGJYMXFUPH-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its potential biological and pharmaceutical properties.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, catalysts like potassium carbonate, and specific temperature controls. Major products formed from these reactions include various substituted coumarin derivatives and fused ring systems .

Mechanism of Action

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]-2-phenylacetic acid

InChI

InChI=1S/C21H19NO5/c23-17-10-9-14-13-7-4-8-15(13)21(26)27-19(14)16(17)11-22-18(20(24)25)12-5-2-1-3-6-12/h1-3,5-6,9-10,18,22-23H,4,7-8,11H2,(H,24,25)/t18-/m1/s1

InChI Key

DCBNOGJYMXFUPH-GOSISDBHSA-N

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CN[C@H](C4=CC=CC=C4)C(=O)O)O

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CNC(C4=CC=CC=C4)C(=O)O)O

Origin of Product

United States

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